
4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluol
Übersicht
Beschreibung
4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene is a heterobifunctional sulfhydryl- and amine-reactive cross-linker. This compound is often used for conjugating a toxin molecule to a monoclonal antibody directed against a cell-surface antigen . The compound is known for its stability and effectiveness in forming immunotoxins with improved stability in vivo .
Wissenschaftliche Forschungsanwendungen
Ischemic Stroke Treatment
SMTP has shown promising results in preclinical studies as a treatment for ischemic stroke. Its mechanisms include:
- Plasminogen Modulation : SMTP alters plasminogen conformation to enhance its binding to fibrin, facilitating fibrinolysis .
- Anti-inflammatory Effects : Certain congeners of SMTP exhibit anti-inflammatory properties by targeting soluble epoxide hydrolase, which can help mitigate the inflammatory response associated with ischemic injuries .
Case Studies :
- In rodent models of ischemic stroke, SMTP demonstrated a significant reduction in infarct size and improved neurological outcomes compared to traditional thrombolytic agents like t-PA (tissue Plasminogen Activator). Notably, it suppressed the risk of hemorrhagic transformation, a common complication with conventional treatments .
Pharmacological Development
SMTP's unique properties have led to its investigation in various pharmacological contexts:
- A specific congener of SMTP is currently undergoing clinical trials aimed at evaluating its safety and efficacy in human subjects suffering from ischemic stroke .
- The compound's ability to enhance endogenous fibrinolysis while minimizing bleeding risks positions it as a potential first-in-class therapy for thrombolysis .
Structure-Activity Relationships (SAR)
Research into the structure-activity relationships of SMTP has revealed critical insights:
- Variations in the N-linked side-chain significantly influence the activity of different SMTP congeners. For instance, congeners with carboxyl or sulfonic acid groups have demonstrated enhanced plasminogen activation capabilities .
- The isolation and characterization of several new congeners have expanded the understanding of how structural modifications can optimize therapeutic effects .
Comparative Efficacy Table
SMTP Congener | Activity | Mechanism | Clinical Status |
---|---|---|---|
SMTP-7 | High | Plasminogen modulation & anti-inflammatory | Clinical trials ongoing |
SMTP-0 | Low | Inactive but potential precursor for derivatization | Not applicable |
Other Congeners | Variable | Depends on side-chain structure | Preclinical studies |
Wirkmechanismus
Target of Action
SMPT is a heterobifunctional cross-linker that primarily targets sulfhydryl and amine groups . It is often used for conjugating a toxin molecule to a monoclonal antibody directed against a cell-surface antigen .
Mode of Action
SMPT interacts with its targets through its NHS ester and pyridyldithiol reactive groups . The NHS ester reacts with primary amines to form stable amide bonds, while the pyridyldithiol group reacts with sulfhydryl groups to form disulfide bonds .
Biochemical Pathways
The biochemical pathways affected by SMPT are primarily related to the conjugation of toxin molecules to antibodies . The resulting immunotoxins can then interact with cell-surface antigens to induce cytotoxic effects .
Pharmacokinetics
It is recommended to dissolve SMPT in DMF or DMSO prior to use .
Result of Action
The primary result of SMPT’s action is the formation of immunotoxins . These immunotoxins are highly potent, as the cleavable disulfide bond imparts increased cytotoxicity compared to conjugates without a cleavable bond .
Action Environment
The action of SMPT can be influenced by environmental factors such as pH and temperature. For example, its stability to hydrolysis is greater in aqueous solutions than other NHS cross-linkers . Additionally, it should be stored at 2-8°C to maintain its reactivity .
Vorbereitungsmethoden
The synthesis of 4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene involves the reaction of 2,5-dioxo-1-pyrrolidinyl 4-[1-(2-pyridinyldithio)ethyl]benzoate with appropriate reagents under controlled conditions . The compound is typically prepared in a desiccated environment to prevent moisture sensitivity . Industrial production methods involve dissolving the compound in solvents like DMSO or DMF to ensure solubility and stability .
Analyse Chemischer Reaktionen
4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can form cleavable disulfide bonds with cysteine sulfhydryls, which can be reduced using disulfide reducing agents.
Substitution: It reacts with amino and sulfhydryl groups, making it suitable for cross-linking applications.
Common Reagents and Conditions: The compound is reactive towards NHS ester and pyridyldithiol groups, and it is typically used in aqueous solutions with reducing agents.
Major Products: The major products formed from these reactions are conjugates with improved stability and cytotoxicity.
Vergleich Mit ähnlichen Verbindungen
4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene is unique due to its stability and effectiveness in forming stable conjugates. Similar compounds include:
Succinimidyl 6-(3-(2-pyridyldithio)propionamido)hexanoate (LC-SPDP): Another cross-linker used for similar applications.
Sulfo-SMPB (sulfosuccinimidyl 4-(N-maleimidophenyl)butyrate): A cross-linker with different reactive groups.
3-(2-Pyridyldithio)propionic acid N-hydroxysuccinimide ester: Used for similar cross-linking applications.
These compounds share similar functionalities but differ in their specific reactive groups and stability properties.
Biologische Aktivität
Introduction
SMTP (Stachybotrys microspora triprenyl phenols) refers to a family of small-molecule plasminogen modulators derived from the fungus Stachybotrys microspora. These compounds have garnered significant attention due to their unique biological activities, particularly in thrombolysis and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activities of SMTP, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
SMTP compounds primarily function by modulating plasminogen activation. Plasminogen is a zymogen that, once activated to plasmin, plays a crucial role in the dissolution of blood clots. The mechanism involves the following key actions:
- Conformational Modulation : SMTP enhances the activation of plasminogen by altering its conformation from a resistant spiral form to an activation-prone state. This change facilitates the conversion of plasminogen to plasmin, promoting thrombolysis .
- Inhibition of Soluble Epoxide Hydrolase (sEH) : Some SMTP congeners exhibit anti-inflammatory properties through the inhibition of sEH, which is involved in the metabolism of bioactive lipids. This dual action—thrombolytic and anti-inflammatory—makes SMTP particularly valuable for treating ischemic conditions such as strokes .
- Therapeutic Window : SMTP-7, one of the most potent congeners, has been shown to have a wide therapeutic window and reduced risk of hemorrhagic transformation in animal models .
Structure-Activity Relationships (SAR)
The biological activity of SMTP compounds varies significantly based on their structural components, particularly the N-linked side chains. Research has identified several key aspects influencing their efficacy:
Congener | Plasminogen Modulation | C-terminal sEH Inhibition | N-terminal sEH Inhibition |
---|---|---|---|
SMTP-7 | Active | Active | Active |
SMTP-0 | Inactive | Active | Active |
SMTP-5D | Active | Weak | Active |
SMTP-54 | Weak | Active | Weak |
SMTP-58 | Inactive | Inactive | Active |
This table summarizes the activities of selected SMTP congeners based on their ability to modulate plasminogen and inhibit sEH .
Case Study 1: Efficacy in Ischemic Stroke
A pivotal study demonstrated that SMTP-7 effectively ameliorates ischemic stroke symptoms in rodent models. The study highlighted that treatment with SMTP-7 led to significant reductions in infarct size and improved neurological outcomes compared to controls. The dual action—enhancing thrombolysis while concurrently reducing inflammation—was crucial for these positive results .
Case Study 2: Clinical Trials
Currently, one congener of SMTP is undergoing phase I clinical trials in Japan. Preliminary data suggest promising safety profiles and efficacy in enhancing thrombolytic activity without significant adverse effects. These trials aim to further elucidate the potential clinical applications of SMTP compounds in treating thrombotic diseases .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[1-(pyridin-2-yldisulfanyl)ethyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S2/c1-12(25-26-15-4-2-3-11-19-15)13-5-7-14(8-6-13)18(23)24-20-16(21)9-10-17(20)22/h2-8,11-12H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSPIZSKQWTXQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)ON2C(=O)CCC2=O)SSC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920701 | |
Record name | 1-[(4-{1-[(Pyridin-2-yl)disulfanyl]ethyl}benzoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70920701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112241-19-7 | |
Record name | 4-Succinimidyloxycarbonyl-alpha-methyl-alpha(2-pyridyldithio)toluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112241197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(4-{1-[(Pyridin-2-yl)disulfanyl]ethyl}benzoyl)oxy]pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70920701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.